3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzonitrile
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Overview
Description
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile compound. It is characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a benzene ring, along with a nitrile group. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electronegativity due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable aromatic precursor, such as 3-hydroxy-5-(trifluoromethyl)benzonitrile.
Trifluoroethoxylation: The hydroxyl group on the aromatic precursor is substituted with a trifluoroethoxy group. This can be achieved using reagents like trifluoroethanol and a suitable base, such as potassium carbonate, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the nitrile group.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or sodium alkoxide (NaOR) in anhydrous solvents like tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or esters.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzonitrile is primarily influenced by its chemical structure. The presence of electronegative fluorine atoms enhances its reactivity and interaction with biological targets. The nitrile group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroethoxy and trifluoromethyl groups contribute to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)benzonitrile: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
5-(Trifluoromethyl)benzonitrile: Lacks the trifluoroethoxy group, affecting its reactivity and applications.
3-(Trifluoromethyl)benzonitrile: Contains only the trifluoromethyl group, leading to distinct chemical behavior.
Uniqueness
3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of both trifluoroethoxy and trifluoromethyl groups. This combination imparts enhanced stability, reactivity, and potential bioactivity compared to similar compounds. The dual fluorinated groups also contribute to its unique physicochemical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO/c11-9(12,13)5-18-8-2-6(4-17)1-7(3-8)10(14,15)16/h1-3H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFKXKZZKDWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OCC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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